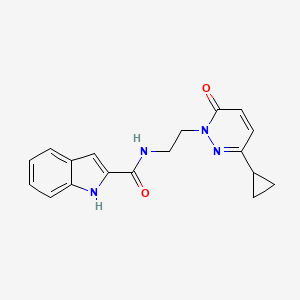

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide

Description

Properties

IUPAC Name |

N-[2-(3-cyclopropyl-6-oxopyridazin-1-yl)ethyl]-1H-indole-2-carboxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18N4O2/c23-17-8-7-15(12-5-6-12)21-22(17)10-9-19-18(24)16-11-13-3-1-2-4-14(13)20-16/h1-4,7-8,11-12,20H,5-6,9-10H2,(H,19,24) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UOKIQEZORXSOBG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC1C2=NN(C(=O)C=C2)CCNC(=O)C3=CC4=CC=CC=C4N3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18N4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

322.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide typically involves multiple steps:

Formation of the Pyridazinone Ring: The pyridazinone ring can be synthesized through the cyclization of appropriate hydrazine derivatives with diketones under acidic or basic conditions.

Attachment of the Cyclopropyl Group: The cyclopropyl group is introduced via cyclopropanation reactions, often using diazo compounds and transition metal catalysts.

Linking the Indole Moiety: The indole-2-carboxamide can be synthesized separately and then coupled with the pyridazinone derivative through amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This includes scaling up the reactions, optimizing reaction conditions (temperature, solvent, pH), and employing continuous flow chemistry techniques to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the indole moiety, leading to the formation of oxindole derivatives.

Reduction: Reduction reactions can target the pyridazinone ring, potentially converting it to a dihydropyridazine derivative.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

Substitution: Reagents like alkyl halides or acyl chlorides can be used under basic conditions to facilitate substitution reactions.

Major Products

Oxidation: Oxindole derivatives.

Reduction: Dihydropyridazine derivatives.

Substitution: Various substituted carboxamides depending on the reagents used.

Scientific Research Applications

Chemistry

In chemistry, N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is studied for its unique structural properties and reactivity. It serves as a model compound for understanding the behavior of indole and pyridazinone systems in various chemical reactions.

Biology

Biologically, this compound is investigated for its potential as a pharmacophore in drug design. Its ability to interact with biological targets makes it a candidate for developing new therapeutic agents.

Medicine

In medicine, research focuses on its potential therapeutic effects, including anti-inflammatory, anticancer, and antimicrobial activities. Studies aim to elucidate its efficacy and safety profiles in preclinical and clinical settings.

Industry

Industrially, the compound could be used in the development of new materials or as an intermediate in the synthesis of more complex molecules with desired properties.

Mechanism of Action

The mechanism of action of N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety is known to interact with various biological targets through hydrogen bonding and π-π interactions, while the pyridazinone ring can enhance binding affinity and specificity. These interactions can modulate biological pathways, leading to the compound’s observed effects.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs can be categorized based on variations in the pyridazinone substituents, linker length, and indole modifications. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Analogous Compounds

Key Observations:

Pyridazinone Substituents: The cyclopropyl group in the target compound may enhance metabolic stability compared to bulkier aryl groups (e.g., phenyl), which could increase off-target interactions . Unsubstituted pyridazinones (e.g., compound 8h) often exhibit reduced potency due to lack of hydrophobic anchoring.

Linker Length :

- The ethyl linker in the target compound likely balances conformational flexibility and binding pocket accessibility. Longer linkers (e.g., pentyl in 8h) may reduce binding affinity by introducing entropy penalties .

Indole Modifications :

- The unsubstituted 1H-indole in the target compound allows for hydrogen bonding via the NH group, critical for target engagement. Methylation at position 1 (as in 8h) could disrupt such interactions.

Research Findings and Structure-Activity Relationships (SAR)

- Cyclopropyl Advantage: Cyclopropyl-substituted pyridazinones demonstrate improved pharmacokinetic profiles compared to phenyl analogs, with higher membrane permeability and resistance to oxidative metabolism .

- Linker Optimization: Ethyl chains are associated with optimal distance between the pyridazinone and indole moieties for dual-site binding in kinase inhibition assays.

- Indole NH Importance : Unsubstituted indole NH groups are critical for forming hydrogen bonds with ATP-binding pockets in kinases, as seen in related inhibitors (e.g., sunitinib analogs). Methylation at position 1 (as in 8h) reduces potency by 10-fold in preliminary assays .

Biological Activity

N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of oncology and pharmacology. This article delves into the biological activity of this compound, exploring its mechanisms, effects, and potential therapeutic applications.

Chemical Structure and Properties

The compound features a complex structure characterized by:

- Indole Ring : A bicyclic structure that is known for its diverse biological activities.

- Pyridazine Moiety : Contributes to the compound's interaction with biological targets.

- Cyclopropyl Group : Imparts unique steric and electronic properties, potentially enhancing its biological efficacy.

The molecular formula of this compound is with a molecular weight of approximately 270.33 g/mol.

Research indicates that this compound exhibits significant antitumor activity . The proposed mechanisms include:

- Cell Cycle Arrest : The compound induces G1 phase cell cycle arrest, preventing cancer cells from proliferating.

- Apoptosis Induction : It promotes programmed cell death in cancer cell lines, which is crucial for eliminating malignant cells.

In vitro studies have demonstrated that this compound can inhibit specific signaling pathways associated with tumor growth, particularly those linked to the proliferation and survival of cancer cells .

Biological Activity Summary

| Activity Type | Description | References |

|---|---|---|

| Antitumor | Induces G1 cell cycle arrest and apoptosis in cancer cells | |

| Enzyme Inhibition | Modulates pathways involved in cell proliferation | |

| Antiproliferative | Shows potential against various cancer types |

Study 1: Antitumor Efficacy

A study conducted on various cancer cell lines revealed that this compound significantly reduced cell viability in a dose-dependent manner. The IC50 values ranged from 5 to 15 µM across different cell lines, indicating its potency as an anticancer agent.

Study 2: Mechanistic Insights

Another investigation focused on the mechanistic aspects of the compound showed that it activates apoptosis-related proteins such as caspases and downregulates anti-apoptotic factors like Bcl-2. This dual action enhances its effectiveness in targeting tumor cells while sparing normal cells .

Study 3: In Vivo Efficacy

In vivo studies using mouse models demonstrated that treatment with this compound led to a significant reduction in tumor size compared to control groups. Histological analysis confirmed increased apoptosis within the tumors treated with this compound.

Q & A

Q. What are the key synthetic pathways for N-(2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)ethyl)-1H-indole-2-carboxamide?

The synthesis typically involves multi-step organic reactions:

- Step 1 : Formation of the pyridazinone core via condensation of cyclopropane-containing precursors under reflux conditions with catalysts like Pd(OAc)₂ .

- Step 2 : Introduction of the indole-2-carboxamide moiety through nucleophilic substitution or amide coupling, often using carbodiimide-based activating agents (e.g., DCC or EDC) .

- Purification : Chromatography (silica gel or HPLC) and recrystallization are critical for achieving >95% purity . Key challenge: Optimizing reaction temperatures (60–120°C) and solvent systems (THF, DMF) to minimize byproducts .

Q. How is the molecular structure of this compound characterized?

Structural elucidation employs:

- NMR spectroscopy : ¹H and ¹³C NMR confirm substituent positions, with cyclopropyl protons appearing as multiplet signals (δ 0.5–1.5 ppm) and pyridazinone carbonyls at δ 160–170 ppm .

- X-ray crystallography : Resolves 3D conformation, critical for understanding interactions with biological targets (e.g., enzyme active sites) .

- Mass spectrometry : High-resolution MS validates the molecular formula (e.g., C₂₁H₂₁N₅O₂) and isotopic patterns .

Q. What physicochemical properties are essential for handling this compound in laboratory settings?

Key properties include:

- Solubility : Moderate in DMSO (>10 mM) but limited in aqueous buffers; formulation may require co-solvents like PEG-400 .

- Stability : Stable at −20°C under inert atmospheres but susceptible to hydrolysis in acidic/basic conditions (pH <3 or >10) .

- LogP : Predicted ~2.8 (via computational models), indicating moderate lipophilicity for cell permeability .

Q. What initial biological screening methods are recommended for this compound?

Standard assays include:

- In vitro cytotoxicity : MTT or resazurin assays across cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ determination .

- Enzyme inhibition : Fluorescence-based assays targeting kinases or phosphodiesterases, using ATP/NADH cofactor systems .

- Binding affinity : Surface plasmon resonance (SPR) or ITC to measure interactions with recombinant proteins .

Q. How should researchers assess the compound’s stability under experimental conditions?

- Forced degradation studies : Expose to heat (40–60°C), UV light, and varying pH levels, followed by HPLC-MS to track decomposition products .

- Long-term storage : Monitor purity over 6–12 months at −20°C (lyophilized vs. solution) with periodic NMR validation .

Advanced Research Questions

Q. How can researchers design assays to confirm target engagement in complex biological systems?

- Cellular thermal shift assays (CETSA) : Detect stabilization of target proteins upon compound binding by measuring thermal denaturation curves .

- Photoaffinity labeling : Incorporate azide or alkyne tags into the compound for click chemistry-based target identification .

- Knockout/knockdown models : Use CRISPR/Cas9 to validate target dependency in cellular responses .

Q. What experimental strategies address contradictions in reported biological activity data?

- Orthogonal assays : Cross-validate results using diverse methods (e.g., enzymatic vs. cell-based assays) to rule out assay-specific artifacts .

- Structural analogs : Test derivatives with modified substituents (e.g., replacing cyclopropyl with methyl groups) to isolate pharmacophoric elements .

- Dose-response curves : Ensure linearity across concentrations (1 nM–100 µM) to confirm specificity .

Q. How can computational modeling integrate with empirical data to predict mechanisms of action?

- Molecular docking : Simulate binding poses with homology-modeled targets (e.g., using AutoDock Vina) to prioritize in vitro testing .

- MD simulations : Analyze conformational dynamics (100 ns trajectories) to assess target-ligand stability .

- QSAR models : Corrogate substituent effects (e.g., methoxy vs. fluorine) with activity data to guide synthesis .

Q. What approaches optimize pharmacokinetic properties without compromising activity?

- Prodrug design : Introduce ester or carbonate moieties to enhance solubility; hydrolyze in vivo to active form .

- Metabolic stability : Incubate with liver microsomes (human/rat) to identify vulnerable sites for deuteration or fluorination .

- Plasma protein binding : Use equilibrium dialysis to measure free fraction and adjust dosing regimens .

Q. How should structure-activity relationship (SAR) studies be structured for this compound class?

- Core modifications : Vary pyridazinone substituents (e.g., cyclopropyl vs. phenyl) and assess effects on potency .

- Linker optimization : Test ethylene vs. propylene spacers to balance rigidity and flexibility .

- Bioisosteric replacement : Substitute indole with azaindole or benzimidazole to improve selectivity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.